molecular formula C14H10BrN3O2S B2810491 N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-09-0

N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2810491
CAS No.: 851945-09-0
M. Wt: 364.22
InChI Key: AXFCXDFRRCQYOC-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by a bicyclic system where a thiazole ring is fused with a pyrimidine ring. The compound is substituted at the 3-position of the thiazole ring with a methyl group and at the 6-position with a carboxamide group linked to a 3-bromophenyl moiety.

The thiazolo[3,2-a]pyrimidine scaffold is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as seen in structurally related compounds .

Properties

IUPAC Name

N-(3-bromophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFCXDFRRCQYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated precursor reacts with the thiazolopyrimidine core.

    Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action may involve the modulation of specific signaling pathways related to tumor growth.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It may play a role in mitigating oxidative stress and inflammation in neurodegenerative diseases. This property positions it as a candidate for further investigation in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

  • Anticancer Research : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
  • Antimicrobial Testing : In a series of antimicrobial assays, the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics against resistant strains of bacteria. These findings suggest its potential utility in overcoming antibiotic resistance.
  • Neuroprotection : In animal models of neurodegeneration, administration of the compound showed improved cognitive function and reduced markers of oxidative stress in brain tissues. These results warrant further exploration into its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Positional Isomerism in Aromatic Substitution

  • N-(4-Bromophenyl) analog : The 4-bromophenyl-substituted derivative (RN: 443329-34-8) differs in the bromine position, leading to altered electronic effects and molecular dipole moments. The 3-bromo substitution in the target compound may reduce symmetry, affecting crystal packing and solubility .

Core Modifications

  • Ethyl carboxylate derivatives : Compounds like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replace the carboxamide with an ester group, reducing hydrogen-bonding capacity but improving lipophilicity. The benzylidene substituent introduces π-π stacking interactions, as observed in its crystal structure .

Pharmacological and Physicochemical Properties

Antineoplastic Activity

  • Fluorophenyl derivatives: The 3-fluorophenyl analog (6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) demonstrates antineoplastic activity, suggesting that halogenated aryl groups enhance interactions with DNA or kinase targets. Bromine’s larger atomic radius in the target compound may improve hydrophobic interactions .
  • PAINS alerts : Substituted ethyl carboxylates (e.g., compound 2 in ) are flagged as PAINS (pan-assay interference compounds), highlighting the need to validate the target compound’s specificity .

Physicochemical Data

Compound Name Molecular Weight Key Features Reference
N-(3-Bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 377.25 (calc.) 3-Bromophenyl substituent; carboxamide group Target Compound
N-(4-Bromophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 351.19 4-Bromophenyl; non-methylated thiazole ring
N-(2,6-Difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 321.3 Difluorophenyl group; lower molecular weight
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 355.29 Trifluoromethoxy group; enhanced metabolic resistance

Biological Activity

N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a notable member of the thiazolopyrimidine family, which has garnered attention due to its diverse biological activities. This compound's unique structure, characterized by a thiazole and pyrimidine core along with a bromophenyl substituent, enhances its potential as a therapeutic agent. This article delves into the biological activity of this compound, supported by various studies and findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C14H10BrN3O2S
Molecular Weight 352.21 g/mol
Core Structure Thiazole and pyrimidine rings
Substituents 3-bromophenyl and carboxamide group

Antimicrobial Activity

Several studies have indicated that thiazolopyrimidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Research has highlighted the anticancer potential of thiazolopyrimidine derivatives. For example, compounds in this class have demonstrated significant cytotoxicity against several cancer cell lines, including cervical adenocarcinoma (HeLa) and prostate adenocarcinoma (PC3) cells. A study found that certain derivatives exhibited cytotoxic effects that were two times more potent than the reference drug Sorafenib against HeLa cells .

Antiviral Effects

Thiazolopyrimidines have also been investigated for their antiviral properties. The structural features of this compound may allow it to inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in the viral life cycle.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
  • Receptor Modulation : It can modulate receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
  • DNA Interaction : Some studies suggest that thiazolopyrimidines can intercalate into DNA or RNA structures, disrupting nucleic acid functions.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazolopyrimidine derivatives on cancer cell lines. The results indicated that this compound showed promising selectivity towards tumor cells compared to normal cells .
  • Antimicrobial Screening : In antimicrobial assays, this compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

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